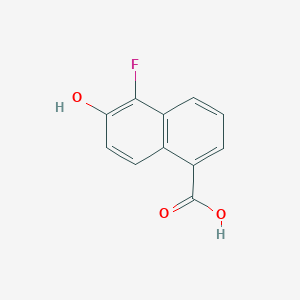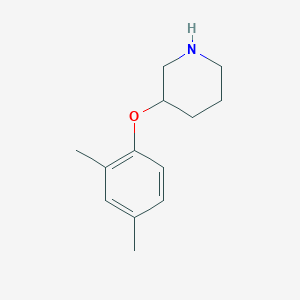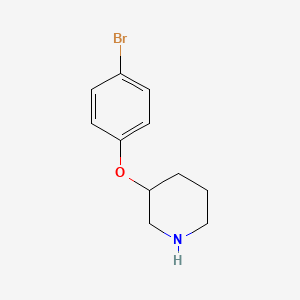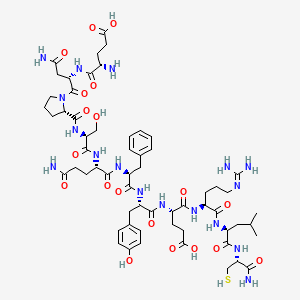![molecular formula C22H23F3N4O2 B1629672 5-METHYL-N-(1-([6-(TRIFLUOROMETHYL)PYRIDIN-3-YL]CARBONYL)PIPERIDIN-4-YL)INDOLINE-1-CARBOXAMIDE CAS No. 909662-28-8](/img/structure/B1629672.png)
5-METHYL-N-(1-([6-(TRIFLUOROMETHYL)PYRIDIN-3-YL]CARBONYL)PIPERIDIN-4-YL)INDOLINE-1-CARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-METHYL-N-(1-([6-(TRIFLUOROMETHYL)PYRIDIN-3-YL]CARBONYL)PIPERIDIN-4-YL)INDOLINE-1-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a trifluoromethyl group, a pyridine ring, and an indole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-N-(1-([6-(TRIFLUOROMETHYL)PYRIDIN-3-YL]CARBONYL)PIPERIDIN-4-YL)INDOLINE-1-CARBOXAMIDE typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common approach is to start with the synthesis of the trifluoromethylated pyridine derivative, followed by the preparation of the piperidine intermediate. These intermediates are then coupled under specific reaction conditions to form the final compound.
For example, the trifluoromethylated pyridine derivative can be synthesized through a trifluoromethylation reaction, where a trifluoromethyl group is introduced into the pyridine ring using reagents such as trifluoromethyltrimethylsilane . The piperidine intermediate can be prepared through a series of reactions, including nucleophilic substitution and cyclization. The final coupling step involves the reaction of the piperidine intermediate with the trifluoromethylated pyridine derivative under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization. The choice of solvents, reagents, and reaction conditions is critical to ensure the scalability and efficiency of the production process.
化学反应分析
Types of Reactions
5-METHYL-N-(1-([6-(TRIFLUOROMETHYL)PYRIDIN-3-YL]CARBONYL)PIPERIDIN-4-YL)INDOLINE-1-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as manganese dioxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its trifluoromethyl group can enhance binding affinity and selectivity, making it a valuable tool for probing biological systems.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the areas of oncology and neurology.
Industry
In the industrial sector, the compound is used in the development of advanced materials and agrochemicals. Its unique chemical properties can be harnessed to create products with enhanced performance and stability.
作用机制
The mechanism of action of 5-METHYL-N-(1-([6-(TRIFLUOROMETHYL)PYRIDIN-3-YL]CARBONYL)PIPERIDIN-4-YL)INDOLINE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can bind to its target and modulate its activity, leading to a biological response. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 5-METHYL-N-(1-([6-(TRIFLUOROMETHYL)PYRIDIN-3-YL]CARBONYL)PIPERIDIN-4-YL)INDOLINE-1-CARBOXAMIDE
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of structural features, such as the trifluoromethyl group and the indole moiety. These features contribute to its distinct chemical properties, including enhanced stability, lipophilicity, and binding affinity. Compared to similar compounds, it may exhibit improved performance in specific applications, such as drug development or material science.
属性
CAS 编号 |
909662-28-8 |
|---|---|
分子式 |
C22H23F3N4O2 |
分子量 |
432.4 g/mol |
IUPAC 名称 |
5-methyl-N-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]-2,3-dihydroindole-1-carboxamide |
InChI |
InChI=1S/C22H23F3N4O2/c1-14-2-4-18-15(12-14)6-11-29(18)21(31)27-17-7-9-28(10-8-17)20(30)16-3-5-19(26-13-16)22(23,24)25/h2-5,12-13,17H,6-11H2,1H3,(H,27,31) |
InChI 键 |
MVNNHNJNWJLTPF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(CC2)C(=O)NC3CCN(CC3)C(=O)C4=CN=C(C=C4)C(F)(F)F |
规范 SMILES |
CC1=CC2=C(C=C1)N(CC2)C(=O)NC3CCN(CC3)C(=O)C4=CN=C(C=C4)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


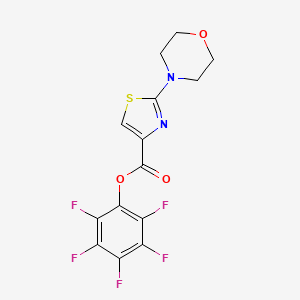
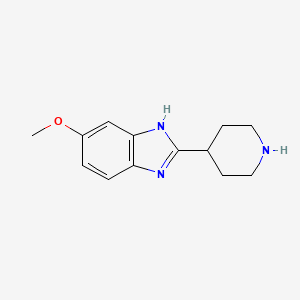
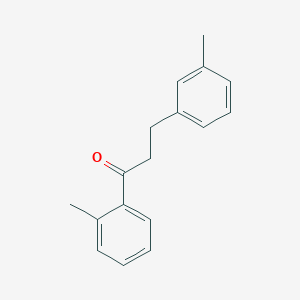
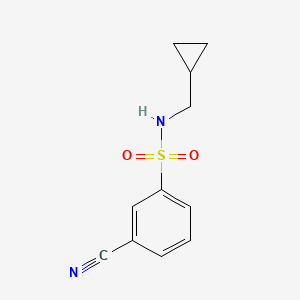
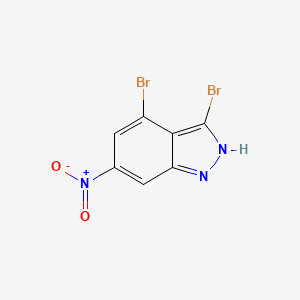
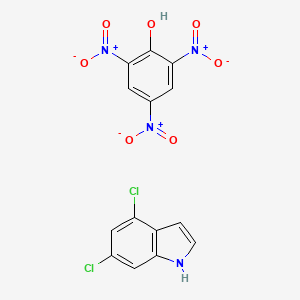
![3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1629598.png)

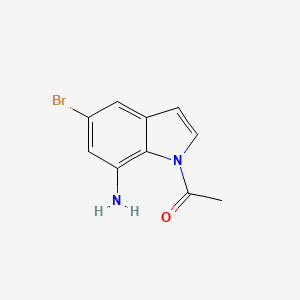
![1-(1-Anthracenylmethyl)-4-phenyl-1H-[1,2,3]triazole](/img/structure/B1629605.png)
